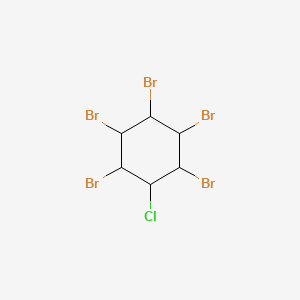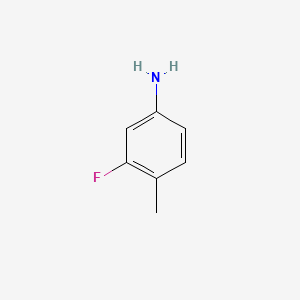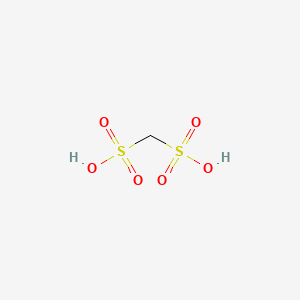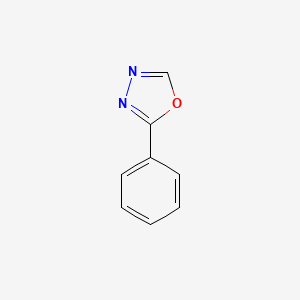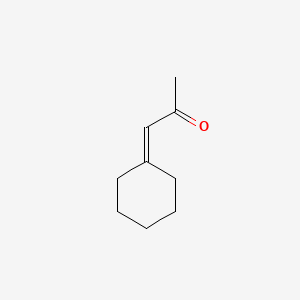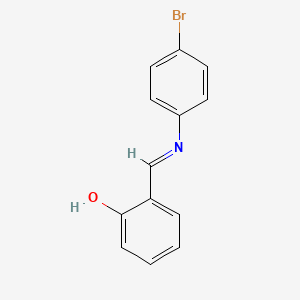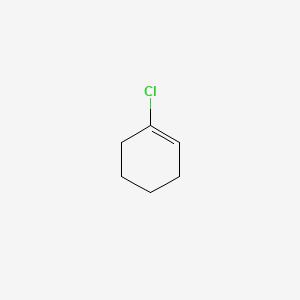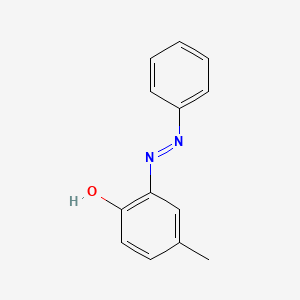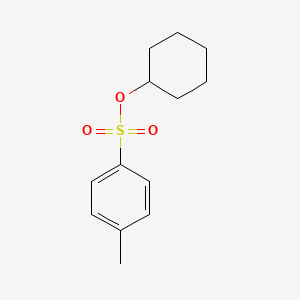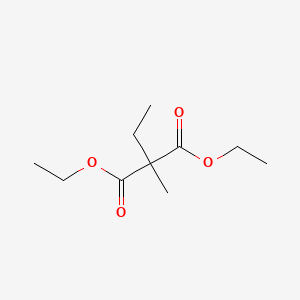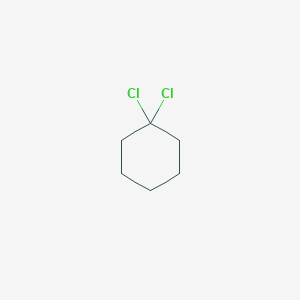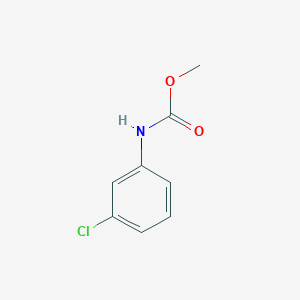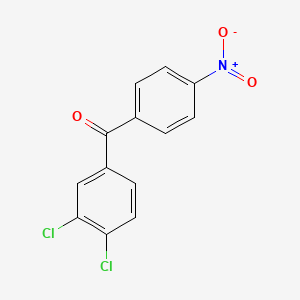
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,4-Dichlorophenyl)(4-nitrophenyl)methanone” is an organic compound with the molecular formula C13H7Cl2NO3 . It has a molecular weight of 296.11 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H7Cl2NO3/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(5-2-8)16(18)19/h1-7H .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Aplicaciones Científicas De Investigación
Clathrate Formation
Research by Eto et al. (2011) explored the role of edge-to-face interaction between aromatic rings in clathrate formation, specifically with derivatives related to (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. They found significant host-host interactions and clathrate formation with benzene guests, indicating potential applications in molecular encapsulation and storage (Eto et al., 2011).
Synthesis and Biological Evaluation
Ravula et al. (2016) conducted a study on the synthesis of novel pyrazoline and methanone derivatives, including compounds related to this compound, assessing their anti-inflammatory and antibacterial properties. They utilized microwave irradiation methods for efficient synthesis and identified compounds with promising biological activities (Ravula et al., 2016).
Antimicrobial and Antioxidant Activities
Thirunarayanan (2016) synthesized several (3,4-dichlorophenyl)-bicyclo methanone derivatives and evaluated their antimicrobial and antioxidant activities. This study highlights the potential of such compounds in developing new antimicrobial agents and antioxidants (Thirunarayanan, 2016).
Chemical Properties and Reactivity
Saiz et al. (1996) investigated the dynamics, polarity, and thermal properties of isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone, providing insight into the physical and chemical characteristics of similar compounds (Saiz et al., 1996).
Synthesis and Characterization
Various studies have been conducted on the synthesis, characterization, and evaluation of different derivatives of this compound. These include studies on novel thiazolyl methanone compounds and their potential antibacterial activity (Shahana & Yardily, 2020) and the synthesis of diasteromeric chalcone epoxides derivatives (Obregón-Mendoza et al., 2014) (Shahana & Yardily, 2020); (Obregón-Mendoza et al., 2014).
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO3/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(5-2-8)16(18)19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGAYPOJJFHTSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

